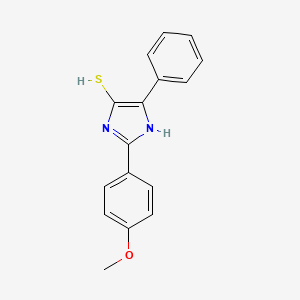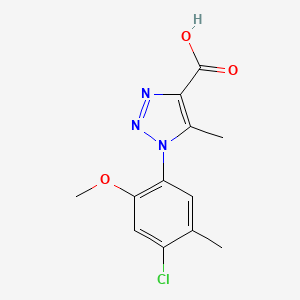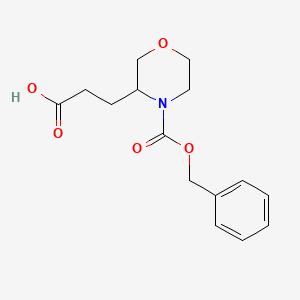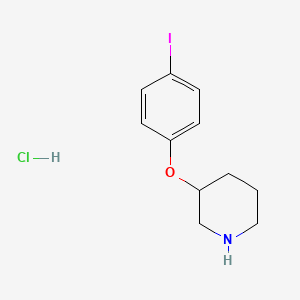
3-(4-Iodophenoxy)piperidine hydrochloride
説明
3-(4-Iodophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClINO and its molecular weight is 339.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
3-(4-Iodophenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways they regulate .
Additionally, this compound has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways. These interactions can influence various physiological processes and have implications for the development of therapeutic agents .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. In neuronal cells, it can modulate neurotransmitter release by interacting with specific receptors and ion channels. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism .
In non-neuronal cells, this compound has been observed to influence cell proliferation and apoptosis. It can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function .
For example, when this compound binds to cytochrome P450 enzymes, it can inhibit their activity, reducing the metabolism of certain drugs and endogenous compounds. This inhibition can lead to increased levels of these compounds in the body, potentially enhancing their therapeutic effects or causing adverse reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat .
Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure can lead to changes in gene expression and alterations in cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity .
Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. This information is crucial for determining the appropriate dosage for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites .
These metabolic pathways can affect the compound’s bioavailability and overall pharmacokinetics. Understanding these pathways is essential for optimizing its use in therapeutic applications and predicting potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues .
For example, in the central nervous system, this compound can cross the blood-brain barrier and accumulate in neuronal tissues. This distribution pattern is important for its potential use in treating neurological disorders .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This localization is crucial for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-(4-iodophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFWUIDZHNTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)
![Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)
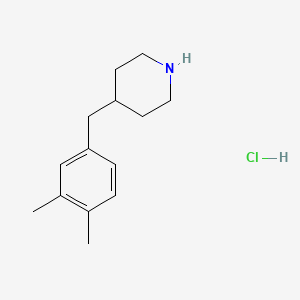
![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
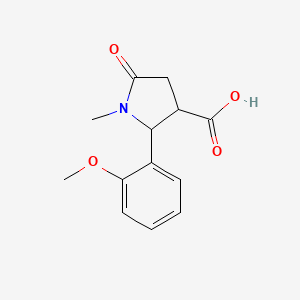
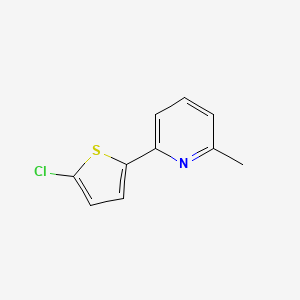
![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)
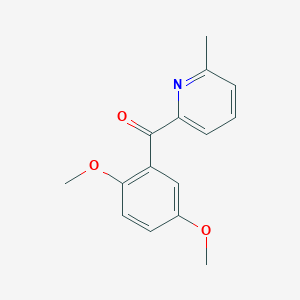
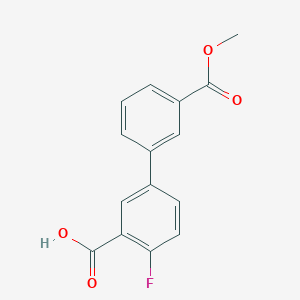
![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)
